3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Physical Property Formulation Purification

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 138942-61-7) is a heterocyclic organic compound belonging to the pyrazole family. Characterized by a core pyrazole ring substituted with a phenyl group at the 1-position, an amino group (-NH2) at the 3-position, and a carbonitrile group (-C≡N) at the 4-position, its unique substitution pattern confers specific reactivity and utility as a versatile intermediate in organic synthesis.

Molecular Formula C10H8N4
Molecular Weight 184.2 g/mol
CAS No. 138942-61-7
Cat. No. B156075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
CAS138942-61-7
Synonyms3-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Molecular FormulaC10H8N4
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)N)C#N
InChIInChI=1S/C10H8N4/c11-6-8-7-14(13-10(8)12)9-4-2-1-3-5-9/h1-5,7H,(H2,12,13)
InChIKeyXJGWIJRMZFXAHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 138942-61-7): A Distinct Heterocyclic Building Block for Drug Discovery and Chemical Biology


3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 138942-61-7) is a heterocyclic organic compound belonging to the pyrazole family [1]. Characterized by a core pyrazole ring substituted with a phenyl group at the 1-position, an amino group (-NH2) at the 3-position, and a carbonitrile group (-C≡N) at the 4-position, its unique substitution pattern confers specific reactivity and utility as a versatile intermediate in organic synthesis . It is commercially available as an off-white to pale yellow crystalline powder with a reported melting point of 155-156 °C and a purity of 95% .

Building Block
Heterocycle synthesis via amino/nitrile cyclization
Kinase Scaffold
EGFR/BRAF pathway inhibitor research scaffold
Structural Data
Experimental crystal structure available for docking
Stability
Ambient storage simplifies handling and logistics

Why 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Cannot Be Replaced by Generic Analogs in Critical Research


While 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 138942-61-7) may appear similar to other amino-pyrazole carbonitriles, its specific substitution pattern (3-amino, 1-phenyl, 4-cyano) is critical for its unique chemical and biological properties . The precise placement of these functional groups governs its reactivity, binding affinity, and physicochemical properties, such as solubility and stability . For instance, the 5-amino positional isomer (CAS 5334-43-0) exhibits a significantly different melting point and storage requirement (2-8°C, protected from light), underscoring that a change in amino group position can drastically alter a compound's behavior . Therefore, substituting this compound with a seemingly similar analog risks experimental failure, irreproducibility, and wasted resources.

Positional Isomer
3-amino-1-phenyl-4-carbonitrile
Target compound
5-amino isomer (CAS 5334-43-0) differs in melting point and requires cold storage; handling and purification behavior may not transfer.
Kinase Selectivity
Reported EGFR/BRAF context
Pyrazole-based Lck or TGF-βR1 inhibitors represent different signaling pathways; selectivity profile may not overlap.

Quantitative Differentiation: 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile vs. Closest Analogs


Melting Point: A Critical Differentiator for Formulation and Purification

The 3-amino isomer (CAS 138942-61-7) exhibits a distinct melting point of 155-156 °C . In contrast, its closely related 5-amino positional isomer (CAS 5334-43-0) has a melting point of 98-102 °C . This 53-58 °C difference is a quantifiable, verifiable property that directly impacts compound handling, purification method selection (e.g., recrystallization), and formulation development.

Melting Point
Reported
Target: 155–156 °C
Comparator (5-amino): 98–102 °C
Difference: 53–58 °C higher
Supports purification and formulation context
Vendor-specified values; cross-lab verification may vary
Physical Property Formulation Purification Solid-State Chemistry

Storage Stability: A Quantitative Indicator of Chemical Robustness

The 3-amino isomer (CAS 138942-61-7) is stable for storage at ambient room temperature . In contrast, the 5-amino positional isomer requires refrigerated storage at 2-8°C and must be protected from light to maintain its integrity . This quantifiable difference in required storage conditions indicates that the 3-amino substitution pattern confers greater intrinsic chemical stability, reducing logistical costs and the risk of sample degradation.

Storage Stability
Reported
Target: ambient room temperature
Comparator: 2–8 °C, protected from light
Indicates higher intrinsic stability; reduces logistics cost
Based on vendor storage recommendations
Chemical Stability Storage Logistics Procurement

Kinase Inhibition Selectivity Profile: A Basis for Targeted Research

The 3-amino isomer (CAS 138942-61-7) has demonstrated selective inhibition against specific oncogenic kinases, notably EGFR and BRAF . This is a distinct selectivity profile compared to other pyrazole-based kinase inhibitors. For example, a series of ring-fused pyrazole derivatives were optimized as potent Lck inhibitors with IC50 values of <1 nM, but lacked activity against EGFR and BRAF [1]. While no direct head-to-head IC50 data is available for the target compound itself, its reported activity against these specific targets differentiates it from compounds optimized for other kinases, like Lck or TGF-β type I receptor [2].

Kinase Selectivity
Class-level
Reported selective inhibition against EGFR and BRAF; quantitative IC₅₀ data not available
Supports EGFR/BRAF pathway research context; not for Lck/TGF-βR1
Data to verify; quantitative profiling needed
Kinase Inhibition Cancer Research EGFR BRAF Target Selectivity

Crystal Structure: A Foundation for Structure-Based Drug Design

The crystal structure of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile has been experimentally determined and is available in the Cambridge Structural Database (CCDC 2194074) [1]. This provides precise 3D coordinates, cell parameters, and space group information, which are essential for molecular modeling and structure-based drug design. While crystal structures exist for other pyrazole analogs, the availability of this specific dataset for CAS 138942-61-7 enables direct computational studies, such as docking simulations and pharmacophore modeling, without the need for time-consuming and costly de novo structure determination [2].

Crystal Structure
Supporting evidence
CCDC 2194074 deposited; experimental 3D coordinates, cell parameters, space group available
Enables molecular docking and pharmacophore modeling
Facilitates structure-based design without de novo crystallization
Structural Biology Crystallography Drug Design SAR

Recommended Research Applications for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 138942-61-7)


Kinase Inhibitor Scaffold Development Targeting EGFR/BRAF

Given its reported selective inhibition against EGFR and BRAF kinases , 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile serves as a logical starting point for medicinal chemistry programs focused on developing new therapeutic candidates for cancers driven by these oncogenes. Its unique substitution pattern and available crystal structure facilitate rational design and SAR exploration around this core, differentiating it from pyrazoles optimized for other kinase targets like Lck or TGF-βR1 [1].

Synthesis of Complex Heterocycles via Cyclization Reactions

The compound's strategically positioned amino and nitrile groups make it a valuable building block for intramolecular cyclization reactions, enabling the efficient construction of fused pyrazole systems like pyrazolo[3,4-d]pyrimidines and other complex heterocycles relevant to medicinal chemistry and agrochemicals . Its ambient temperature stability simplifies reaction setup and workup compared to less stable analogs .

Structure-Based Drug Design and Computational Chemistry

The availability of an experimentally determined crystal structure for 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (CCDC 2194074) provides a high-fidelity starting point for computational chemistry workflows, including molecular docking, molecular dynamics simulations, and pharmacophore modeling [2]. This is a distinct advantage over similar compounds for which such data is not publicly available, saving significant time and resources in early-stage drug discovery projects [3].

Chemical Biology Tool Compound for Pathway Profiling

While lacking comprehensive selectivity profiling data, the compound's reported activity against EGFR and BRAF, combined with its synthetic tractability and distinct physicochemical properties (e.g., melting point, stability), makes it a suitable candidate for development into a chemical probe [REFS-1, REFS-4]. Researchers can use it as a core scaffold to append functional groups (e.g., fluorescent tags, affinity handles) for target engagement studies and cellular pathway analysis.

Application
Selection Property
Validation Focus
EGFR/BRAF pathway inhibitor scaffold research
Kinase selectivity context (EGFR/BRAF reported)
Profile against EGFR/BRAF vs off-target kinases; quantitative SAR
Heterocycle synthesis via cyclization
Amino/nitrile reactivity for fused pyrazole systems
Optimize cyclization conditions and yields; compare to 5-amino isomer
Structure-based drug design
Experimental crystal structure (CCDC 2194074)
Validate docking poses with binding assays; refine pharmacophore models
Chemical biology probe development
Synthetic tractability and ambient stability
Functionalize for target engagement or cellular pathway studies

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